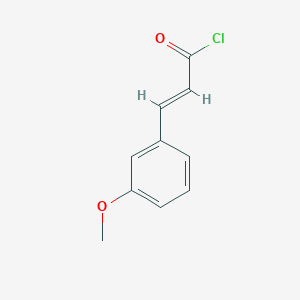

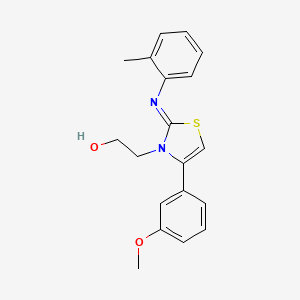

![molecular formula C13H16ClNO2 B2889655 N-[4-(2-chloropropanoyl)phenyl]butanamide CAS No. 794554-80-6](/img/structure/B2889655.png)

N-[4-(2-chloropropanoyl)phenyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

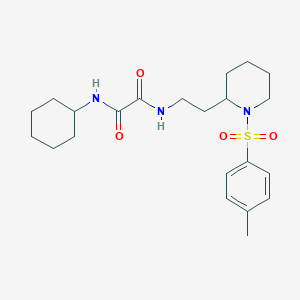

N-[4-(2-chloropropanoyl)phenyl]butanamide is a biochemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of N-[4-(2-chloropropanoyl)phenyl]butanamide is defined by its molecular formula, C13H16ClNO2 . For a more detailed structural analysis, such as bond lengths and angles, a crystallographic study would be needed.Physical And Chemical Properties Analysis

N-[4-(2-chloropropanoyl)phenyl]butanamide has a molecular weight of 253.73 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

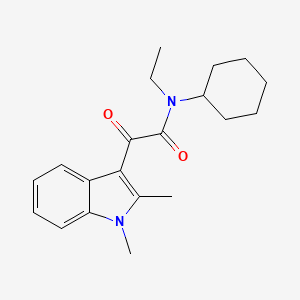

N-[4-(2-chloropropanoyl)phenyl]butanamide and its derivatives have been synthesized for various biological applications. One study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides to evaluate their inhibitory potential against tyrosinase and melanin production, indicating their potential use in depigmentation drugs with minimal side effects (Raza et al., 2019).

Antimicrobial and Anticancer Applications

Another research direction includes the design and synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which have been explored for their lipoxygenase inhibitory activity. This underscores the potential of such compounds in the development of therapeutic agents for diseases where lipoxygenase plays a key role (Aziz‐ur‐Rehman et al., 2016).

Anticonvulsant Activity

The synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which integrate the chemical fragments of well-known antiepileptic drugs, has shown significant anticonvulsant activity. This highlights their potential as new therapeutic options for epilepsy (Kamiński et al., 2015).

Electrocatalytic Synthesis

In the field of electrochemistry, mesoporous nitrogen-doped carbon derived from N-butyl-3-methylpyridinium dicyanamide demonstrated potential as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests an application in developing safe, sustainable, and cheap production methods for hydrogen peroxide (Fellinger et al., 2012).

Antidiabetic Agents

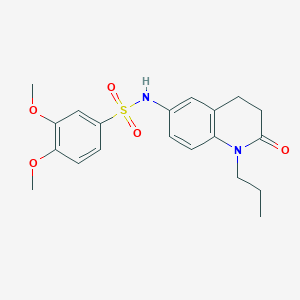

Research into indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown promising antidiabetic potential. These compounds were found to be potent inhibitors of the α-glucosidase enzyme, offering a new avenue for antidiabetic drug development (Nazir et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(2-chloropropanoyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-3-4-12(16)15-11-7-5-10(6-8-11)13(17)9(2)14/h5-9H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSAVTNHAIAUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)

![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2889593.png)